molecular formula C27H26Cl2NiP2 B106528 1,3-Bis(diphenylphosphino)propane nickel(II) chloride CAS No. 15629-92-2

1,3-Bis(diphenylphosphino)propane nickel(II) chloride

Cat. No.: B106528
CAS No.: 15629-92-2
M. Wt: 542.0 g/mol
InChI Key: ZBQUMMFUJLOTQC-UHFFFAOYSA-L
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Description

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is an organometallic compound widely used in coordination chemistry and catalysis. It is a complex formed by the reaction of 1,3-bis(diphenylphosphino)propane with nickel(II) chloride. This compound is known for its role as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Kumada coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(diphenylphosphino)propane nickel(II) chloride can be synthesized by reacting 1,3-bis(diphenylphosphino)propane with nickel(II) chloride hexahydrate. The reaction typically takes place in an organic solvent such as ethanol or tetrahydrofuran. The general reaction is as follows:

NiCl26H2O+C27H26P2[(C6H5)2P(CH2)3P(C6H5)2]NiCl2+6H2O\text{NiCl}_2 \cdot 6\text{H}_2\text{O} + \text{C}_{27}\text{H}_{26}\text{P}_2 \rightarrow [(\text{C}_6\text{H}_5)_2\text{P}(\text{CH}_2)_3\text{P}(\text{C}_6\text{H}_5)_2]\text{NiCl}_2 + 6\text{H}_2\text{O} NiCl2​⋅6H2​O+C27​H26​P2​→[(C6​H5​)2​P(CH2​)3​P(C6​H5​)2​]NiCl2​+6H2​O

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(diphenylphosphino)propane nickel(II) chloride undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: It can be reduced to form nickel(I) complexes.

    Substitution: The chloride ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are typically carried out in organic solvents under inert atmosphere conditions.

Major Products Formed

Scientific Research Applications

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a catalyst in cross-coupling reactions such as Kumada, Suzuki, and Heck reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and in the study of metal-ligand interactions.

    Medicine: It is employed in the development of metal-based drugs and in the study of their mechanisms of action.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Bis(diphenylphosphino)propane nickel(II) chloride involves the coordination of the nickel center with the phosphine ligands. This coordination creates a stable complex that can facilitate various catalytic processes. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. The phosphine ligands stabilize the nickel center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
  • 1,1’-Bis(diphenylphosphino)ferrocene nickel(II) chloride
  • Bis(triphenylphosphine)nickel(II) chloride

Uniqueness

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is unique due to its specific ligand structure, which provides a distinct bite angle and steric environment. This uniqueness allows it to exhibit different catalytic properties compared to other similar compounds. For example, it has been shown to be particularly effective in the Kumada coupling reaction, where it facilitates the formation of carbon-carbon bonds .

Properties

CAS No.

15629-92-2

Molecular Formula

C27H26Cl2NiP2

Molecular Weight

542.0 g/mol

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel(2+);dichloride

InChI

InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2

InChI Key

ZBQUMMFUJLOTQC-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(diphenylphosphino)propane nickel(II) chloride
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1,3-Bis(diphenylphosphino)propane nickel(II) chloride
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1,3-Bis(diphenylphosphino)propane nickel(II) chloride
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1,3-Bis(diphenylphosphino)propane nickel(II) chloride
Customer
Q & A

Q1: What is the role of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride in organic synthesis, and what makes it advantageous?

A1: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, often abbreviated as Ni(dppp)Cl2, acts as a highly efficient catalyst in Suzuki-Miyaura cross-coupling reactions. [1, 2] This reaction is crucial for forming carbon-carbon bonds between aryl halides or sulfonates and organoboron compounds.

    Q2: How does the structure of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride contribute to its catalytic activity?

    A2: The structure of Ni(dppp)Cl2 is crucial for its catalytic activity:

      Q3: Can you provide examples of specific reactions where [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride has proven successful?

      A3: Ni(dppp)Cl2 has demonstrated success in various Suzuki-Miyaura couplings:

        Q4: Are there any limitations or challenges associated with using [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride as a catalyst?

        A4: While highly effective, there are some potential considerations with Ni(dppp)Cl2:

          Q5: What are the future directions in research involving [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride?

          A5: Research on Ni(dppp)Cl2 continues to explore:

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